

# An In-depth Technical Guide to Methyl 6-methoxy-5-nitropyridine-3-carboxylate

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## Compound of Interest

Compound Name: *Methyl 2-methoxy-5-nitronicotinate*

Cat. No.: *B181460*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological relevance.

## Chemical Identity and Synonyms

Methyl 6-methoxy-5-nitropyridine-3-carboxylate is a substituted pyridine derivative. A clear identification of this compound is crucial for researchers. The following table summarizes its primary identifiers and a list of known synonyms.

Identifier Type	Value
IUPAC Name	methyl 6-methoxy-5-nitropyridine-3-carboxylate <sup>[1]</sup>
CAS Number	59237-49-9 <sup>[1]</sup>
Molecular Formula	C8H8N2O5 <sup>[1]</sup>
PubChem CID	2746880 <sup>[1]</sup>

A variety of synonyms are used in literature and commercial listings to refer to this compound. Researchers should be familiar with these alternative names to ensure comprehensive literature searches.

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### Synonyms

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methyl 6-methoxy-5-nitronicotinate[1]

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6-methoxy-5-nitro-nicotinic acid methyl ester

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Pyridine-3-carboxylic acid, 6-methoxy-5-nitro-, methyl ester

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Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate

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6-Methoxy-5-nitropyridine-3-carboxylic acid methyl ester

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## Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings, including solubility, stability, and potential for biological interactions. The data presented below are primarily computed properties sourced from comprehensive chemical databases.

Property	Value	Source
Molecular Weight	212.16 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	212.04332136 Da	PubChem[1]
Monoisotopic Mass	212.04332136 Da	PubChem[1]
Topological Polar Surface Area	94.2 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	15	PubChem
Complexity	252	PubChem[1]

## Synthesis and Experimental Protocols

The synthesis of Methyl 6-methoxy-5-nitropyridine-3-carboxylate can be achieved through various synthetic routes. A common precursor for this compound is Methyl 6-chloro-5-nitronicotinate.

### Synthesis from Methyl 6-chloro-5-nitronicotinate

A general procedure for the synthesis involves the nucleophilic substitution of the chloro group with a methoxy group.

Reaction:

- Starting Material: Methyl 6-chloro-5-nitronicotinate
- Reagent: Sodium methoxide in methanol
- Solvent: Methanol

#### Experimental Protocol:

- Dissolve Methyl 6-chloro-5-nitronicotinate in anhydrous methanol.
- Slowly add a solution of sodium methoxide in methanol to the stirred solution of the starting material.
- The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
- Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing of the organic phase.
- The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.

## Potential Biological Significance and Applications

While specific biological activities for Methyl 6-methoxy-5-nitropyridine-3-carboxylate are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has garnered significant attention in medicinal chemistry.

Nitropyridine derivatives have been investigated for a range of biological activities, including:

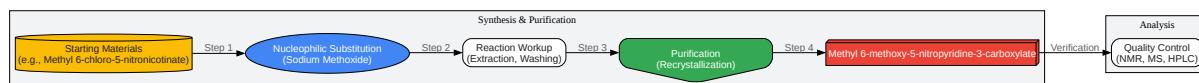
- **Antimicrobial and Anticancer Properties:** The nitro group on the pyridine ring is a key pharmacophore that can be involved in modulating enzyme activity and interacting with cellular targets. Nitropyridines have been screened for their potential to induce apoptosis in cancer cells and inhibit key signaling pathways.<sup>[2]</sup>
- **Microtubule-Targeting Agents:** Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, demonstrating cytotoxic effects against various cancer cell lines.<sup>[3]</sup>

- Enzyme Inhibition: Nitropyridine derivatives have shown inhibitory activity against enzymes like protoporphyrinogen oxidase, which is a target for herbicide development.[4]
- Intermediates in Drug Synthesis: Many pyridine derivatives serve as crucial intermediates in the synthesis of more complex biologically active molecules, including pharmaceuticals.[5][6]

The presence of the nitro and methoxy groups on the pyridine ring of Methyl 6-methoxy-5-nitropyridine-3-carboxylate provides multiple sites for chemical modification, making it a versatile scaffold for the synthesis of compound libraries for high-throughput screening against various biological targets.[2][6]

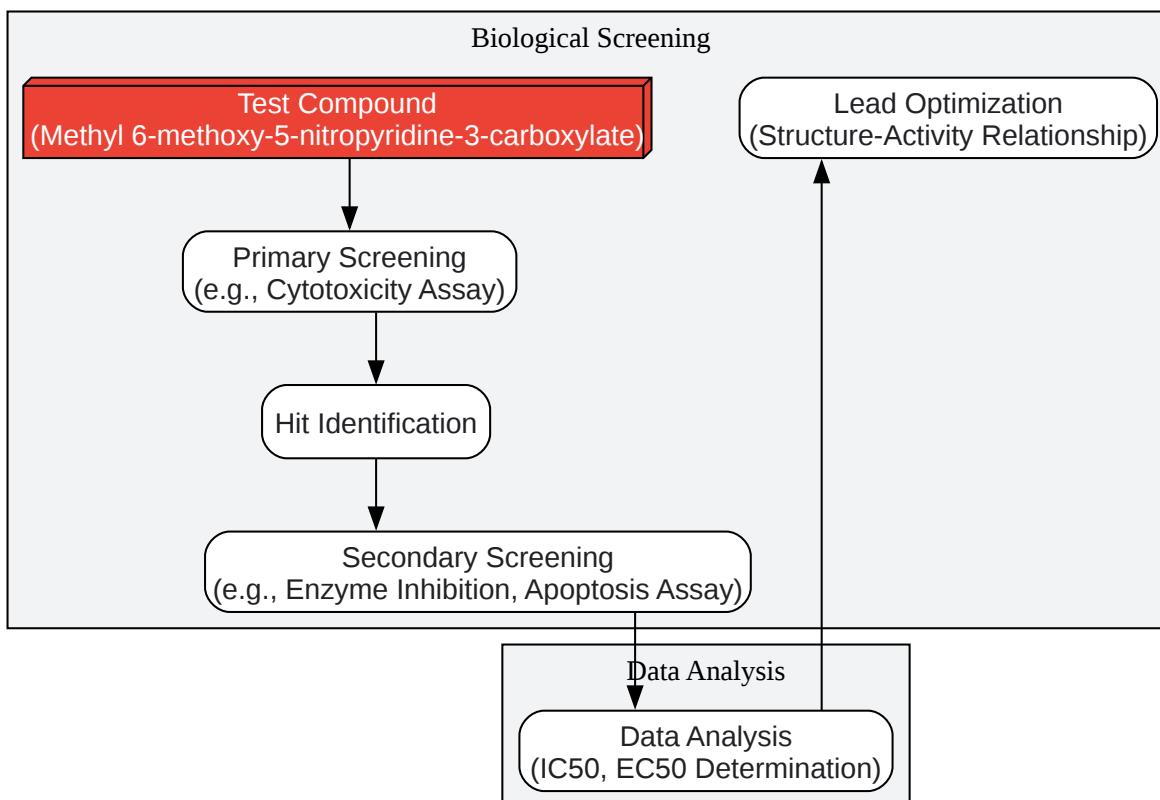
## Experimental and logical Workflows

The following diagrams illustrate a conceptual workflow for the synthesis and subsequent biological screening of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, reflecting a typical drug discovery process.



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Caption: A generalized workflow for the synthesis and purification of Methyl 6-methoxy-5-nitropyridine-3-carboxylate.



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Caption: A conceptual workflow for the biological screening of a novel chemical entity like a nitropyridine derivative.

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